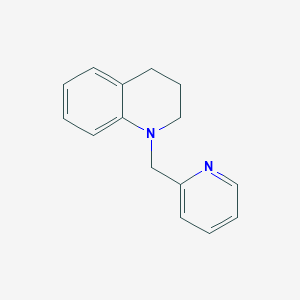

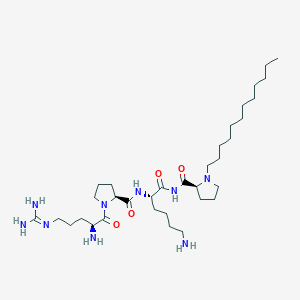

![molecular formula C8H5BrClNO2 B038538 6-溴-8-氯-2H-苯并[B][1,4]噁嗪-3(4H)-酮 CAS No. 121564-96-3](/img/structure/B38538.png)

6-溴-8-氯-2H-苯并[B][1,4]噁嗪-3(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives, including those similar to 6-bromo-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one, typically involves condensation, reduction, O-alkylation, and Smiles rearrangement. Starting materials often include halogenated benzaldehydes, anilines, and chloroacetyl chloride. These methods allow for the introduction of various substituents onto the benzo[b][1,4]oxazin-3(4H)-one core, influencing its physical and chemical properties (Tian et al., 2012).

Molecular Structure Analysis

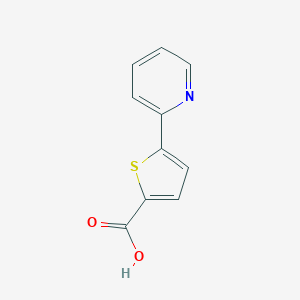

The molecular structure of benzo[b][1,4]oxazin-3(4H)-one derivatives is characterized by their crystalline form and extensive intermolecular hydrogen bonding. These compounds crystallize in various space groups, depending on the substituents present, which can affect their density and stability. The presence of halogen atoms like bromo and chloro groups can further influence the molecular geometry and electronic distribution (Hwang et al., 2006).

Chemical Reactions and Properties

Benzo[b][1,4]oxazin-3(4H)-ones undergo various chemical reactions, including Smiles rearrangement, which is pivotal for introducing diverse functional groups. These compounds exhibit reactivity towards nucleophiles and electrophiles, enabling the synthesis of a wide array of derivatives. The presence of bromo and chloro substituents can make these compounds suitable for further functionalization through nucleophilic substitution reactions (Fang et al., 2011).

Physical Properties Analysis

The physical properties of 6-bromo-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Halogenated derivatives tend to have higher melting points and lower solubility in polar solvents compared to their non-halogenated counterparts. The crystalline structure is determined by X-ray crystallography, revealing information about molecular packing, hydrogen bonding, and pi-pi stacking interactions (Zhou et al., 2014).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and functional group compatibility, are key for their application in synthesis and potential industrial applications. The electron-withdrawing nature of the bromo and chloro substituents affects the electron density of the aromatic ring, influencing its reactivity towards various chemical transformations. These properties are crucial for designing synthetic strategies for novel compounds with desired biological or physical properties (Soleimani et al., 2010; 2012).

科学研究应用

溴代有机分子的合成

6-溴-8-氯-2H-苯并[B][1,4]噁嗪-3(4H)-酮: 可用于溴代有机分子的合成。溴化是生产各种有机化合物的重要步骤,该化学物质用作在有机骨架中引入溴原子的前体。 电化学氧化溴化物至溴是一种可持续的方法,通过避免使用化学氧化剂来减少废物 .

抗菌活性

该化合物在开发新型抗菌剂方面具有潜在应用。通过将其整合到不同的分子框架中,研究人员可以合成具有显着抗菌和抗真菌活性的新型化合物。 这些活性对于对抗耐药菌株和真菌至关重要 .

分子模拟和药物设计

6-溴-8-氯-2H-苯并[B][1,4]噁嗪-3(4H)-酮的结构特征使其适合进行分子模拟研究。 它可用于理解药物与其靶标之间的相互作用,帮助设计具有更高疗效的新型治疗剂 .

杂环化合物的合成

杂环化学是研究的重要领域,该化合物可用于合成中环杂环,如苯并[b]氮杂辛和苯并[b]氮杂壬。 这些杂环具有多种应用,包括用作药物合成中的中间体 .

作用机制

安全和危害

属性

IUPAC Name |

6-bromo-8-chloro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARMFWNFNHJNIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC(=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558472 |

Source

|

| Record name | 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121564-96-3 |

Source

|

| Record name | 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

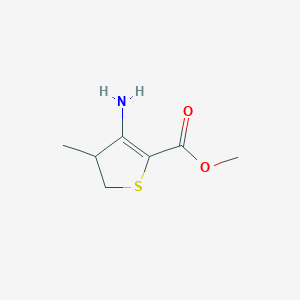

![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)